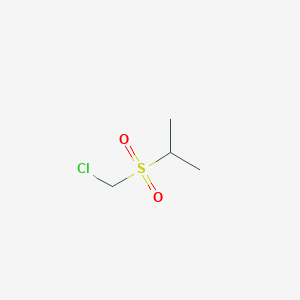![molecular formula C9H14O2 B1455696 3-Ethoxyspiro[3.3]heptan-1-one CAS No. 1354954-20-3](/img/structure/B1455696.png)
3-Ethoxyspiro[3.3]heptan-1-one
Descripción general
Descripción
“3-Ethoxyspiro[3.3]heptan-1-one” is a chemical compound with the CAS Number: 1354954-20-3 . It has a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 . The InChI key is PDRJCMWIKNTFEA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Electrochemistry and Redox Properties
3-Ethoxyspiro[3.3]heptan-1-one and related spirolactones have been studied for their electrochemical properties. Research demonstrates the notable redox properties of these compounds, highlighting their potential in electrochemical applications. For instance, the study of a tetraphenyl spirolactone revealed multiple irreversible reduction steps, indicating complex electron transfer processes and potential for electrochemical innovation (Mattiello & Rampazzo, 2001).
Coordination Chemistry with Transition Metals
Spirocyclic compounds, including variants of this compound, have been used to form coordination complexes with transition metals. These complexes have unique structural and chemical properties that make them interesting for research in coordination chemistry and potential material science applications (Petrukhina et al., 2005).
Synthesis and Structural Analysis in Organic Chemistry
Spirocyclic compounds like this compound are key in the synthesis and structural analysis of complex organic molecules. Their applications in creating new stereoisomers and understanding molecular conformations are significant in organic chemistry, particularly in the development of new pharmaceuticals and materials (Rowicki et al., 2019).
Spirocyclic Ligands in Drug Discovery
In drug discovery, spirocyclic compounds are used as building blocks due to their unique structural properties. Their ability to act as restricted surrogates for more common chemical structures makes them valuable in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).
Potential in Material Science
Research on spirocyclic compounds, including this compound, extends to material science, particularly in the development of new photoresponsive materials. Their unique properties make them candidates for applications in advanced materials that respond to external stimuli (Feuerstein et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethoxyspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJCMWIKNTFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)






![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)